
Alpidem
Overview
Description
Alpidem is a nonbenzodiazepine anxiolytic medication that belongs to the imidazopyridine family. It was developed for the treatment of anxiety disorders and was marketed under the brand name Ananxyl. This compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA A) receptor, specifically targeting the benzodiazepine site of the receptor complex . Despite its initial promise, this compound was withdrawn from the market due to concerns about liver toxicity .
Preparation Methods
The synthesis of alpidem involves several steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
Alpidem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common for this compound.
Substitution: this compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Clinical Applications
Alpidem was primarily investigated for its efficacy in treating:
- Generalized Anxiety Disorder : Clinical trials indicated that this compound was effective in reducing anxiety symptoms, outperforming placebo in several studies .
- Chronic and Situational Anxiety : It showed effectiveness in various anxiety contexts, including situational depression and stress-related anxiety .
Summary of Key Clinical Trials
A comprehensive review of clinical trials reveals several notable findings regarding this compound's efficacy:
Observations from Trials
- This compound was found to be effective in improving both somatic and psychic anxiety scores on established scales such as HRSA and STAI .
- Side effects were generally mild and did not significantly impair cognitive function, distinguishing it from traditional benzodiazepines .
Safety Concerns and Withdrawal from Market
Despite its initial promise, this compound faced significant safety concerns. Reports of severe liver toxicity led to its withdrawal from the market in various countries. The specific mechanism behind this idiosyncratic reaction remains unclear but highlights the importance of monitoring adverse drug reactions during clinical use.
Mechanism of Action
Alpidem exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. It binds to the benzodiazepine site of the receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system . This results in anxiolytic effects without significant sedative or hypnotic properties at therapeutic doses .
Comparison with Similar Compounds
Alpidem is structurally related to other nonbenzodiazepine compounds such as zolpidem, zaleplon, and eszopiclone. Unlike this compound, which primarily has anxiolytic effects, zolpidem and zaleplon are primarily used as hypnotics for the treatment of insomnia . This compound’s unique feature is its selective anxiolytic effect without significant sedative properties, which distinguishes it from other Z-drugs .
Similar compounds include:
- Zolpidem
- Zaleplon
- Eszopiclone
- Necopidem
- Saripidem
Biological Activity
Alpidem is a nonbenzodiazepine compound belonging to the imidazopyridine family, closely related to the Z-drug zolpidem. It functions primarily as a positive allosteric modulator of the GABAA receptor, specifically acting on the benzodiazepine site of this receptor complex. This unique mechanism differentiates this compound from traditional benzodiazepines, leading to a distinct pharmacological profile.
This compound exhibits a high affinity for the GABAA receptor, with a value ranging from 1 to 28 nM at the benzodiazepine site. Its selectivity is notable, showing over 500-fold preference for α1 subunit-containing GABAA receptors compared to α5 subunit-containing receptors, and an 80-fold preference over α3 subunits . This selective action contributes to its anxiolytic and anticonvulsant properties while minimizing sedative effects.
Pharmacokinetics
This compound is characterized by its high lipophilicity , allowing it to extensively distribute into lipid-rich tissues and cross the blood-brain barrier effectively. The brain-to-plasma ratio following systemic administration is approximately 2.0 to 2.5 . In humans, this compound has a large volume of distribution (8.7 L/kg) and exhibits significant plasma protein binding (99.4%), primarily to albumin and α1-acid glycoprotein .
Metabolism
The metabolism of this compound includes hydroxylation, dealkylation, and conjugation, leading to various metabolites that may retain pharmacological activity . Understanding these metabolites is crucial for evaluating the drug's overall efficacy and safety profile.
Anxiolytic Effects
Several studies have demonstrated this compound's anxiolytic properties through various behavioral tests in animal models:
- In mice, this compound inhibited marble-burying behavior and enhanced feeding under stress, indicating anxiolytic activity similar to benzodiazepines but with notable differences in specific behavioral responses .
- In rats, this compound displayed anticonflict activity in punished drinking tests but did not produce benzodiazepine-like interoceptive stimuli in discrimination tasks .
Anticonvulsant Properties
This compound has been shown to exhibit anticonvulsant effects across multiple tests sensitive to benzodiazepines. However, its potency varies depending on the convulsive agent used, indicating a unique profile compared to traditional benzodiazepines .
Comparative Studies with Zolpidem
Research comparing this compound with zolpidem revealed that while both compounds act on GABAA receptors, zolpidem tends to be more potent in inhibiting neuronal activity in certain brain regions . This highlights the nuanced differences between these two closely related compounds.
Clinical Applications
This compound was initially developed as an anxiolytic agent with fewer side effects than traditional benzodiazepines. Clinical trials have focused on its efficacy in treating anxiety disorders while monitoring its safety profile concerning dependency and withdrawal symptoms .
Table: Summary of Key Findings from Clinical Studies on this compound
Q & A
Basic Research Questions
Q. What are the key pharmacological properties of Alpidem that influence its experimental design in neuroscience studies?
this compound’s selectivity for α3 subunit-containing GABAA receptors and its lipophilicity (enhancing membrane permeability) are critical properties to consider in experimental design . Methodologically, receptor-binding assays (e.g., radioligand displacement studies) should prioritize α3/α1 subunit ratios to confirm selectivity. Pharmacokinetic studies must account for its short half-life and metabolite profiling in animal models, requiring frequent sampling intervals .
Q. How does this compound’s receptor selectivity compare to other benzodiazepine-site agonists, and what experimental models validate this specificity?
this compound exhibits higher affinity for α3 subunits compared to classical benzodiazepines like diazepam. Validating this requires in vitro models (e.g., transfected HEK cells expressing specific GABAA receptor subtypes) and in vivo behavioral tests (e.g., elevated plus maze for anxiolytic effects). Contradictions in behavioral efficacy across studies may arise from species-specific receptor expression or dosing protocols .
Q. What are the recommended methodologies for assessing this compound’s metabolic stability in preclinical studies?
Use hepatic microsomal assays (human or rodent) to evaluate cytochrome P450-mediated metabolism. Pair this with LC-MS/MS for quantifying parent drug and metabolites. Ensure consistency in buffer pH and temperature, as this compound’s solubility varies with these parameters, potentially confounding results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across behavioral assays?
Contradictions often stem from differences in experimental design (e.g., dosing schedules, animal strains). A meta-analysis approach, stratified by variables like dose-response curves and receptor density measurements, can isolate confounding factors. For example, studies reporting weak anxiolytic effects in certain tests may lack controls for locomotor activity, necessitating complementary open-field tests .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects on receptor activation?
Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to EC50/IC50 calculations. Use Bayesian hierarchical models to account for inter-study variability in receptor affinity data. Adhere to guidelines for reporting significance (e.g., specify p-values and confidence intervals) to avoid overinterpretation of marginal effects .
Q. How can this compound’s therapeutic potential be evaluated in translational models of neuropsychiatric disorders?
Employ a multi-modal approach:
- In vitro: Electrophysiological recordings (e.g., patch-clamp) to assess GABAergic current modulation.
- In vivo: Transgenic models with altered α3 subunit expression to isolate receptor-specific effects.
- Clinical correlation: Systematic reviews of historical trial data (pre-1990s) to identify unexplored therapeutic niches .
Q. Data Presentation and Reproducibility
Q. What are best practices for presenting this compound’s receptor-binding data in publications?
Include a table comparing Ki/IC50 values across receptor subtypes (Table 1). Follow metric system conventions (e.g., nM, μM) and justify significant figures based on instrument precision (e.g., report EC50 as 12.3 nM ± 1.5, not 12.345 nM) .
Table 1. Example Receptor-Binding Profile of this compound
Receptor Subtype | Ki (nM) | Assay Type | Reference |
---|---|---|---|
α1β2γ2 GABAA | 450 | Radioligand | |
α3β2γ2 GABAA | 25 | Radioligand |
Q. How should researchers address ethical considerations in animal studies involving this compound?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol design. For chronic dosing studies, include endpoints for monitoring withdrawal symptoms and neuroadaptation. Reference institutional animal care guidelines (e.g., ARRIVE 2.0) for transparency .
Q. Contradiction and Gap Analysis
Q. What methodological gaps exist in the current literature on this compound’s neuroprotective effects?
Limited data on mitochondrial permeability transition pore (mPTP) modulation—a proposed mechanism—suggest a need for fluorescent dye-based assays (e.g., calcein-AM) in neuronal cell lines. Contradictory findings may arise from variations in calcium ion concentrations during experimentation .
Q. How can this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect be investigated?
Use physiologically based pharmacokinetic (PBPK) modeling to correlate plasma concentrations with receptor occupancy. Integrate in silico simulations (e.g., molecular docking for binding kinetics) with in vivo microdialysis data to resolve mismatches between exposure and effect .
Properties
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIDHTUMYMPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049046 | |
Record name | Alpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82626-01-5 | |
Record name | Alpidem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82626-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpidem [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82626-01-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPIDEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.